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Abstract

This technical guide provides a comprehensive overview of the synthesis pathway and
chemical properties of lopamidol, a widely used non-ionic, low-osmolar iodinated contrast
agent. The document details the multi-step synthesis from commercially available starting
materials to the final purified active pharmaceutical ingredient (API). Key chemical and physical
properties are summarized, and detailed experimental protocols for the core synthesis and
analysis are provided. This guide is intended to be a valuable resource for researchers,
chemists, and professionals involved in the development and manufacturing of contrast media.

Introduction

lopamidol is a second-generation, non-ionic, water-soluble radiographic contrast agent. Its
chemical structure, (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-
hydroxypropanoyl)amino]-2,4,6-triiodoisophthalamide, is designed to provide a high
concentration of iodine for effective X-ray attenuation while maintaining low osmolality and
viscosity to minimize patient discomfort and adverse reactions. This guide delineates the
synthetic route to lopamidol and its key chemical characteristics.

Chemical Properties of lopamidol
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lopamidol is a white to off-white, odorless, crystalline powder.[1] Its key physicochemical

properties are summarized in the table below.

Property

Value

Reference(s)

Molecular Formula

C17H2213N30s

[1]

Molecular Weight 777.09 g/mol [1]
White to off-white crystalline

Appearance [1]
powder

) ] Decomposes above 300°C

Melting Point ] ) [2]
without melting
Very soluble in water; freely

. soluble in methanol; practically

Solubility ) ) [3]
insoluble in ethanol (96%) and
methylene chloride.

pKa 10.70 [4]

logP (Octanol-Water) -2.4 [1]

Specific Rotation [a]?°

-5.0° (in methanol)

[5]

UV Absorption (Amax)

240 nm (in water)

[6]

lopamidol Synthesis Pathway

The synthesis of lopamidol is a multi-step process that begins with the nitration of isophthalic

acid. The subsequent steps involve reduction of the nitro group, tri-iodination of the aromatic

ring, conversion to an acid chloride, and finally, amidation and acylation to introduce the

hydrophilic side chains. A schematic of the overall synthesis pathway is presented below.
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Figure 1. Overall synthesis pathway of lopamidol.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the
synthesis of lopamidol.

Step 1: Synthesis of 5-Nitroisophthalic Acid

e Reaction: Isophthalic acid is nitrated using a mixture of concentrated sulfuric and nitric acids.
e Procedure:

o To a 500 L glass-lined reaction vessel, add 300 kg of 98% concentrated sulfuric acid at
room temperature.

o Add 100 kg of isophthalic acid while stirring.
o Slowly raise the temperature to 60°C.

o Add 100 kg of 95% concentrated nitric acid dropwise over approximately 1 hour,
maintaining the temperature between 60-65°C.

o After the addition is complete, continue stirring at this temperature for a specified period to
ensure the reaction goes to completion.

o Cool the reaction mixture and pour it into ice water to precipitate the product.

o Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain
5-nitroisophthalic acid.[7]

Step 2: Synthesis of 5-Aminoisophthalic Acid
e Reaction: The nitro group of 5-nitroisophthalic acid is reduced to an amino group.

e Procedure:

o In a 3 L four-necked flask equipped with a mechanical stirrer, dissolve 211.1 g (1.0 mol) of
5-nitroisophthalic acid and 160.0 g (4.0 mol) of sodium hydroxide in 2 L of water. Stir for 1
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hour until the solution is clear.

o Add 10 g of Raney nickel catalyst.

o Slowly raise the temperature to 30-35°C.

o Add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over 30 minutes.

o Continue stirring for 30 minutes after the addition is complete.

o Filter the reaction mixture to remove the catalyst.

o Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.

o Filter the white solid, wash with water, and dry to yield 5-aminoisophthalic acid.[8][9]
Step 3: Synthesis of 5-Amino-2,4,6-trilodoisophthalic
Acid

e Reaction: The aromatic ring of 5-aminoisophthalic acid is tri-iodinated.
e Procedure:

o In a 1000 L glass-lined reactor, add 400 kg of water, 54.3 kg of 5-aminoisophthalic acid,
and 70 L of 92% concentrated sulfuric acid.

o Prepare an iodinating solution by adding 96.5 kg of potassium iodate and 150 kg of
potassium iodide to 350 kg of 30% hydrochloric acid solution.

o At 30°C, add the iodinating solution dropwise to the reactor over 3 hours.
o After the addition, raise the temperature to 80°C and maintain for 10 hours.
o Cool the reaction mixture to room temperature.

o Filter the precipitate, wash with water, and dry to obtain 5-amino-2,4,6-triiodoisophthalic
acid.[6][7]
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Step 4: Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl
Dichloride

o Reaction: The carboxylic acid groups of 5-amino-2,4,6-triiodoisophthalic acid are converted
to acid chlorides.

e Procedure:

o In a 500 L dry glass-lined reactor, add 300 L of dichloromethane, 10 L of pyridine, and 55.8
kg of 5-amino-2,4,6-triiodoisophthalic acid.

o With stirring, add 89.1 kg of solid phosgene (triphosgene) in portions to 100 L of
dichloromethane at 30-35°C over 5 hours.

o Raise the temperature to reflux and continue the reaction for 10 hours after the solution
becomes clear.

o Cool the reaction mixture and work up to isolate the 5-amino-2,4,6-triiodoisophthaloyl
dichloride.[7] An alternative procedure involves heating 5-amino-2,4,6-triiodoisophthalic
acid with thionyl chloride in the presence of a catalytic amount of pyridine in 1,2-
dichloroethane.[2]

Step 5: Amidation and Acylation to form Pentaacetyl-
lopamidol Intermediate

o Reaction: The diacid chloride is first reacted with 2-amino-1,3-propanediol (serinol) followed
by acylation.

e Procedure:

o A solution of 18.5 kg of 2-amino-1,3-propanediol and 30 kg of triethylamine in 45 kg of
dimethylacetamide (DMA) is added to a vessel containing 50 kg of 5-amino-2,4,6-
triiodoisophthaloyl dichloride in 75 kg of DMA.

o The reaction temperature is gradually raised to about 30°C and maintained for 1.5 hours.
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o The reaction is cooled, and 0.5 kg of 4-dimethylaminopyridine is added, followed by the
slow addition of 52 kg of acetic anhydride.

o The mixture is stirred for about 2 hours and then quenched by slow addition to water.

o The precipitated solid is isolated by filtration, washed with water, and dried. This
intermediate is then acylated with (S)-2-acetoxypropionyl chloride.[5]

Step 6: Deprotection to form lopamidol and Final
Purification

o Reaction: The acetyl protecting groups are removed by hydrolysis.
e Procedure:

o A solution of 58 kg of the pentaacetyl-iopamidol intermediate in 400 L of methanol
containing a catalytic amount of aqueous hydrochloric acid (e.g., 400 g) is heated at reflux
for about 30 hours.

o The methanol is removed by distillation, and the residue is dissolved in water.
o The acid is neutralized using an acid-scavenging resin.

o The resin is removed by filtration, and the aqueous solution is passed through a column of
a non-ionic polymeric adsorbent resin for further purification.[5]

o The final product is obtained by crystallization from ethanol or a mixture of acetonitrile and
ethanol.[5][10]

Analytical Methods and Characterization

The purity and identity of lopamidol and its intermediates are assessed using a variety of
analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of lopamidol and quantifying any related
substances.
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e Typical HPLC Conditions:
o Column: C18, 5 um, 4.6 mm x 250 mm
o Mobile Phase: A gradient of water and methanol.
o Flow Rate: Approximately 1.5 mL/min.
o Column Temperature: 20-30°C.
o Detection: UV at 240 nm.
o Injection Volume: 20 pL.

This method is capable of separating lopamidol from its process-related impurities and
degradation products.[6]

Spectroscopic Analysis

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are used to confirm the
chemical structure of lopamidol and its intermediates.

o 1H NMR (300 MHz, D20): & 1.6 (d, 3H), 3.8 (d, 8H), 4.2 (m, 2H), 4.5 (q, 1H).[5]

o 13C NMR (75 MHz, D20): 6 21.5, 55.1, 61.8, 70.2, 91.0, 99.8, 144.2, 151.2, 173.8, 178.6.
[5]

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present
in the molecule. Key absorptions include those for N-H, C=0 (amide), and O-H stretching
vibrations.

Experimental Workflow and Logic

The synthesis of lopamidol follows a logical progression of reactions designed to build the
complex molecule from simple precursors. The workflow incorporates purification and analytical
steps at critical junctures to ensure the quality of intermediates and the final product.
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Figure 2. A generalized experimental workflow for the synthesis, purification, and analysis of
lopamidol.

Conclusion

The synthesis of lopamidol is a well-established but complex process that requires careful
control over reaction conditions and rigorous purification of intermediates and the final product.
This guide provides a detailed overview of the synthetic pathway, key chemical properties, and
analytical methods for lopamidol, serving as a valuable technical resource for professionals in
the field. The provided experimental protocols offer a solid foundation for the laboratory-scale
synthesis and analysis of this important contrast agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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